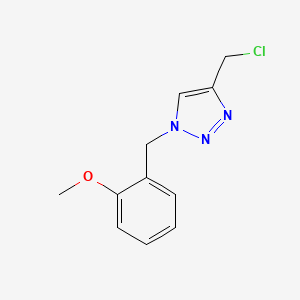
4-(氯甲基)-1-(2-甲氧基苄基)-1H-1,2,3-三唑
描述
4-(Chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole (CMMBT) is an organochlorine compound that has recently gained attention in the scientific community due to its unique properties and potential applications. CMMBT has been studied for its use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
合成和表征
- 三唑化合物(包括与 4-(氯甲基)-1-(2-甲氧基苄基)-1H-1,2,3-三唑 类似的衍生物)通过多种途径合成,包括与氯甲基甲醚、甲基氯甲酸酯和苄基氯等反应。此类工艺生成在特定氮原子处取代的产物,展示了三唑化学在生产各种功能化化合物中的多功能性 (Iddon & Nicholas, 1996).
生物活性
- 已合成从三唑前体衍生的新型杂环化合物,并评估了它们的脂肪酶和 α-葡萄糖苷酶抑制能力。这表明三唑衍生物在针对与这些酶相关的疾病开发治疗剂方面具有潜力 (Bekircan, Ülker, & Menteşe, 2015).
材料科学应用
- 对分子间相互作用(包括 1,2,4-三唑衍生物中的 lp⋯π 相互作用)的研究展示了三唑衍生物在材料科学中对于理解分子稳定性和设计具有特定性质的新材料的重要性 (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
化学反应和机理
- 三唑基功能化化合物通过涉及 1-(氯甲基)-1H-1,2,4-三唑的反应合成,突出了其作为用于生成高能盐的中间体的效用,该高能盐在材料化学和高能材料中具有潜在应用 (Wang, Gao, Ye, & Shreeve, 2007).
缓蚀
- 包括与 4-(氯甲基)-1-(2-甲氧基苄基)-1H-1,2,3-三唑 类似的新型合成三唑已作为酸性条件下低碳钢的缓蚀剂进行了研究。这些研究揭示了三唑衍生物在保护金属免受腐蚀方面的潜力,而这在工业应用中至关重要 (Yan, Lin, Zhang, Zhou, Wu, & Cai, 2017).
属性
IUPAC Name |
4-(chloromethyl)-1-[(2-methoxyphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-11-5-3-2-4-9(11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKSHEFPWDBKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxybenzyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



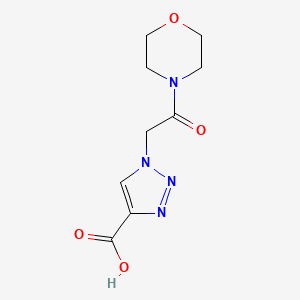
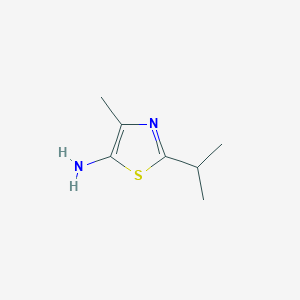
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428049.png)
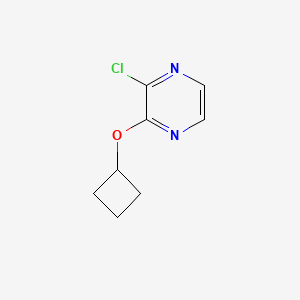
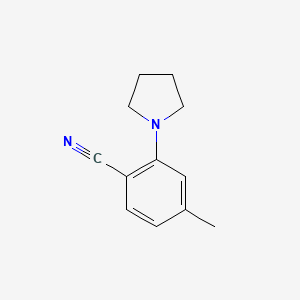

![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
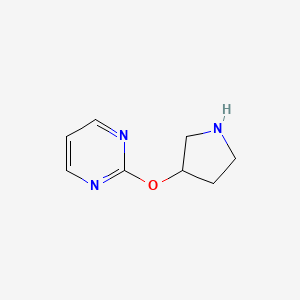
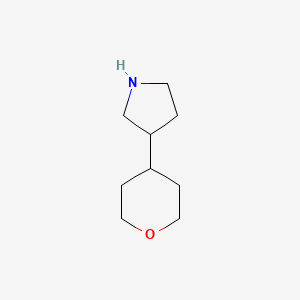
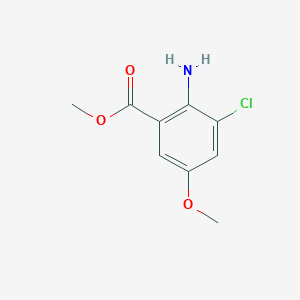
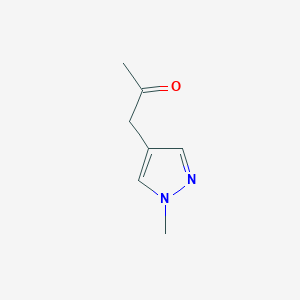
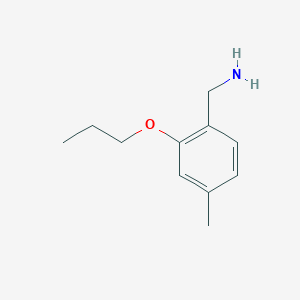
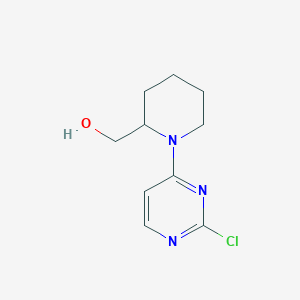
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)